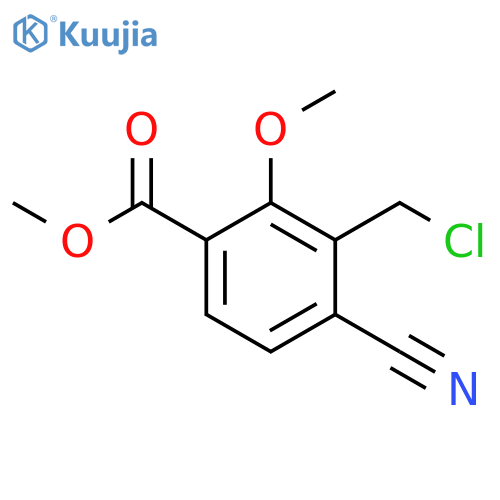Cas no 1804881-02-4 (Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)

1804881-02-4 structure
商品名:Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate
CAS番号:1804881-02-4
MF:C11H10ClNO3
メガワット:239.655002117157
CID:4949793
Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate
-
- インチ: 1S/C11H10ClNO3/c1-15-10-8(11(14)16-2)4-3-7(6-13)9(10)5-12/h3-4H,5H2,1-2H3
- InChIKey: DNONGCZTTFWQCX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CC=C(C(=O)OC)C=1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.3
Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015104-1g |
Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate |
1804881-02-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1804881-02-4 (Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 506-17-2(cis-Vaccenic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
